3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

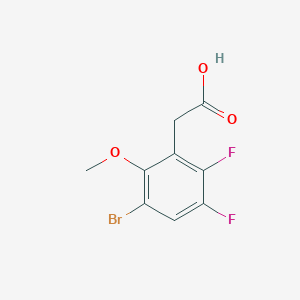

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenylacetic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid typically involves the bromination and fluorination of a methoxyphenylacetic acid precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace bromine or fluorine atoms.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD). Research indicates that it acts as an antagonist to certain pathways involved in inflammatory responses, making it a candidate for therapeutic interventions in respiratory diseases .

Allergy Treatment

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid shows promise in managing allergic conditions such as rhinitis and conjunctivitis. Its ability to modulate immune responses can help alleviate symptoms associated with these disorders. The compound has been noted for its efficacy in reducing eosinophil recruitment, which is crucial in the pathophysiology of allergic reactions .

Cancer Therapy

Preliminary studies suggest that this compound may have potential in oncology, particularly as part of combination therapies targeting specific cancer types. Its mechanism of action involves the modulation of inflammatory pathways that are often upregulated in tumors, thus potentially enhancing the effectiveness of existing cancer treatments .

Synthesis Techniques

The synthesis of this compound can be achieved through various multicomponent reactions and methodologies that allow for the incorporation of fluorine atoms into organic frameworks. These methods enhance the compound's biological activity and specificity .

Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has demonstrated that modifications to the molecular structure can significantly affect the biological potency of derivatives of this compound. For instance, fluorination at specific positions has been shown to improve anti-inflammatory activity .

Clinical Trials and Efficacy

Several clinical trials have investigated the efficacy of compounds related to this compound in treating asthma and allergic rhinitis. Results indicate a significant reduction in symptom severity and frequency of exacerbations among patients treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-methoxyphenylboronic acid

- 3-Bromo-5-iodobenzoic acid

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Uniqueness

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenylacetic acid backbone. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrF2O3

- Molecular Weight : 295.06 g/mol

- IUPAC Name : this compound

This compound features a phenyl ring substituted with bromine and fluorine atoms, along with a methoxy group and an acetic acid moiety. The presence of these functional groups is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine and bromine substituents enhance the compound's lipophilicity and reactivity, allowing it to modulate enzyme activities and receptor interactions effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for many existing antibiotics. -

Evaluation of Anti-inflammatory Properties :

Another research article highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment led to decreased swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent .

Properties

Molecular Formula |

C9H7BrF2O3 |

|---|---|

Molecular Weight |

281.05 g/mol |

IUPAC Name |

2-(5-bromo-2,3-difluoro-6-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H7BrF2O3/c1-15-9-4(2-7(13)14)8(12)6(11)3-5(9)10/h3H,2H2,1H3,(H,13,14) |

InChI Key |

UAMKYNNXMWVWBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1CC(=O)O)F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.